Sch-37370, chemically known as 1-acetyl-4(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2- b]pyridine-11-ylidine)piperidine, is a synthetic compound identified through scientific research for its dual antagonistic properties against platelet-activating factor (PAF) and histamine. [] While initially investigated for potential therapeutic applications in allergic and inflammatory disorders, current research primarily focuses on its utility as a pharmacological tool to investigate the roles of PAF and histamine in various biological processes.
Sch-37370 is a synthetic compound that has garnered attention for its pharmacological properties, particularly as an antagonist of platelet-activating factor and histamine H1 receptors. This compound is derived from amide analogs of azatadine, a known histamine H1 antagonist. Sch-37370 is primarily classified as a pharmacological agent due to its role in inhibiting various cellular processes, including platelet aggregation and bronchospasm.
The synthesis of Sch-37370 originates from the modification of azatadine, specifically through acetylation of desloratadine. The compound is identified by its chemical registry number 117796-52-8 and is available for research purposes from various chemical suppliers.
Sch-37370 falls under the category of antihistamines and anti-inflammatory agents. It exhibits selective inhibition of platelet-activating factor-induced aggregation in human platelets, making it significant in studies related to cardiovascular and respiratory conditions.
The synthesis of Sch-37370 involves several key steps:
The reaction conditions are carefully controlled to optimize yield and purity. Industrial production methods mirror laboratory synthesis but are scaled up with stringent quality control measures to ensure consistency.
The molecular structure of Sch-37370 features a piperidine ring and an aromatic system, characteristic of many antihistamines. The compound’s structure can be represented as follows:
The compound's structural data includes bond lengths, angles, and stereochemistry which can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Sch-37370 can undergo various chemical reactions:
These reactions yield various derivatives that are often studied for their potential therapeutic applications.
Sch-37370 exerts its pharmacological effects primarily through antagonism at the platelet-activating factor receptor and the histamine H1 receptor. By binding to these receptors, it inhibits their activation, leading to reduced platelet aggregation and bronchospasm.
In laboratory settings, Sch-37370 demonstrates dose-dependent effects on human platelets and guinea pig models, showcasing its potential therapeutic benefits in managing allergic responses and inflammatory conditions.
Relevant analyses often include melting point determination, spectral analysis (UV-vis, IR), and chromatographic methods for purity assessment.
Sch-37370 has potential applications in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3